molecular formula C19H21ClN2O3S B5978515 N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide

Cat. No. B5978515
M. Wt: 392.9 g/mol
InChI Key: VDXJGORBAUWOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide, also known as CC-115, is a novel small molecule inhibitor that targets the mTOR signaling pathway. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer and other diseases.

Mechanism of Action

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide inhibits the mTOR pathway by binding to and inhibiting the activity of the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This leads to a reduction in cell growth and proliferation, as well as an increase in apoptosis (programmed cell death).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce the levels of certain cytokines and chemokines, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has several advantages for use in lab experiments, including its specificity for mTOR inhibition, its ability to penetrate the blood-brain barrier, and its oral bioavailability. However, there are also some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosing and efficacy.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide, including its potential use in combination with other therapies, its efficacy in different types of cancer and other diseases, and its potential for use in personalized medicine. Further studies are also needed to determine its safety and efficacy in clinical trials, as well as its potential for long-term use.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with cyclohexylamine to form 4-chlorobenzoyl cyclohexylamine. This intermediate is then reacted with sodium sulfonate to form this compound.

Scientific Research Applications

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and metabolic disorders. Preclinical studies have shown that this compound inhibits the mTOR pathway, which is involved in cell growth, proliferation, and survival. This makes this compound a promising candidate for cancer therapy, as well as other diseases where mTOR signaling is dysregulated.

properties

IUPAC Name

N-(4-chlorophenyl)-3-(cyclohexylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-5-4-8-18(13-14)26(24,25)22-17-6-2-1-3-7-17/h4-5,8-13,17,22H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXJGORBAUWOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.